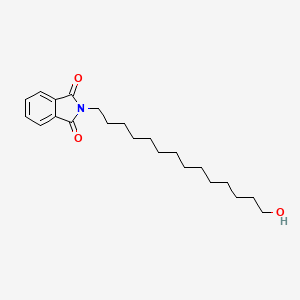
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione is a compound that belongs to the class of phthalimides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 14-hydroxytetradecylamine. This reaction is carried out under dehydrative conditions, often at elevated temperatures to facilitate the formation of the imide bond . The reaction can be catalyzed by Lewis acids or performed under microwave irradiation to enhance the efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar dehydrative condensation methods. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide ring can be reduced to form phthalamic acid or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases such as potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phthalamic acid or other reduced derivatives.
Substitution: Formation of alkylated or functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: The parent compound with a simpler structure.
N-hydroxyphthalimide: A derivative with a hydroxyl group on the phthalimide ring.
N-alkylphthalimides: Compounds with various alkyl chains attached to the phthalimide core.
Uniqueness
This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C22H33NO3 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-(14-hydroxytetradecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H33NO3/c24-18-14-10-8-6-4-2-1-3-5-7-9-13-17-23-21(25)19-15-11-12-16-20(19)22(23)26/h11-12,15-16,24H,1-10,13-14,17-18H2 |
Clave InChI |
XUIRKUPGLREFDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


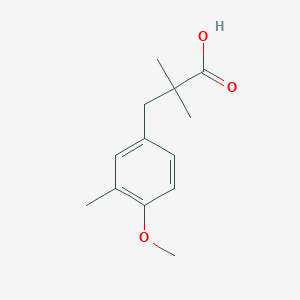
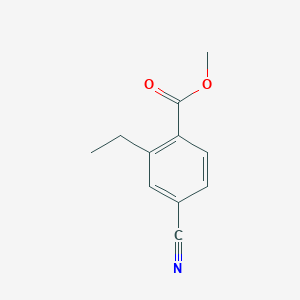
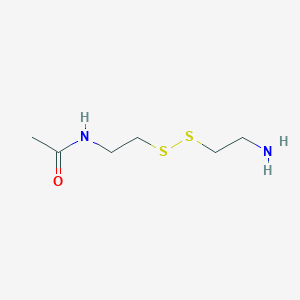
![2-Cyanobenzo[h]quinoline](/img/structure/B8475496.png)
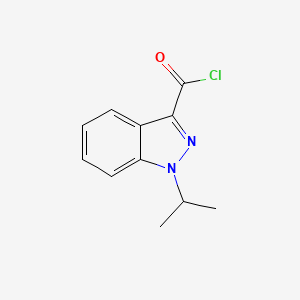
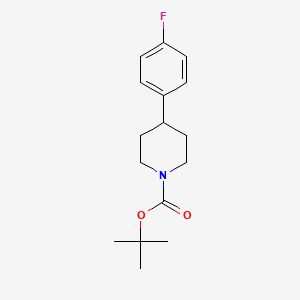
![Imidazo[1,2-a]pyridine-6-carboxamide,n-[[5-(3-fluorophenoxy)-2-thienyl]methyl]-](/img/structure/B8475510.png)
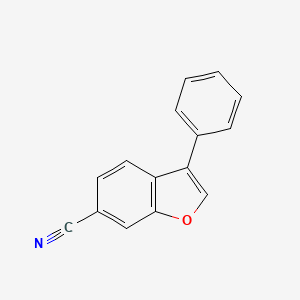

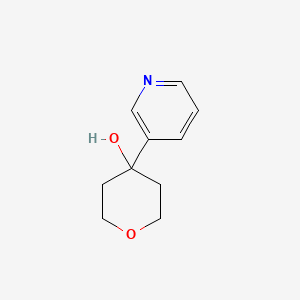
![2-(1-methylethyl)cyclohepta[d]imidazol-4(1H)-one](/img/structure/B8475538.png)
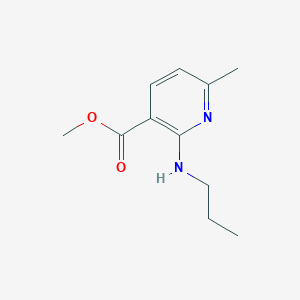
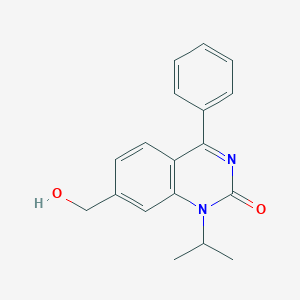
![5-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8475554.png)
